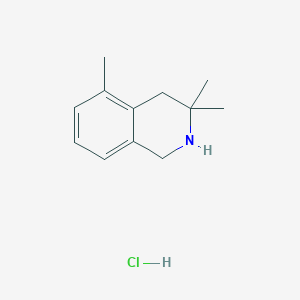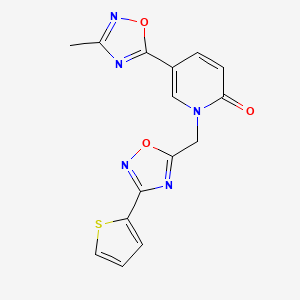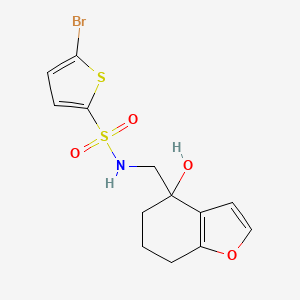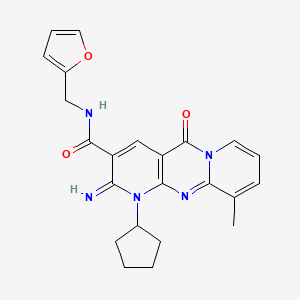![molecular formula C8H5Cl2N3O B2917666 4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine CAS No. 2248350-95-8](/img/structure/B2917666.png)
4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine” is a chemical compound with the CAS Number: 2248350-95-8 . It has a molecular weight of 230.05 and its IUPAC name is this compound . The compound is usually stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which includes “this compound”, involves the use of a microwave technique . This approach is considered robust for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5Cl2N3O/c1-14-8-5(9)6-4(2-11-8)7(10)13-3-12-6/h2-3H,1H3 . This code provides a unique identifier for the compound and can be used to predict its molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 230.05 .Applications De Recherche Scientifique
Corrosion Inhibition
Research on pyrimidine derivatives, such as the study on new pyrimidine derivatives as organic inhibitors for mild steel corrosion in acidic mediums, highlights the potential use of these compounds in protecting metals against corrosion. The study found that these inhibitors are effective in reducing corrosion in a 15% HCl solution through weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques. The inhibitors' adsorption on the mild steel surface follows the Langmuir adsorption isotherm, demonstrating their efficiency in corrosion protection. This application is significant for industries where metal durability is critical, such as in construction and automotive manufacturing (Yadav et al., 2015).
Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antimicrobial properties. A study on the synthesis and biological evaluation of Pyrido[1,2-a]pyrimidine and Isoxazoline derivatives demonstrated that these compounds exhibit antimicrobial activity against several microbes. This finding is crucial for the development of new antimicrobial agents, which can be used to combat resistant strains of bacteria and other pathogens, thereby contributing to the field of medicine and healthcare (Merja et al., 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
4,8-dichloro-7-methoxypyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c1-14-8-5(9)6-4(2-11-8)7(10)13-3-12-6/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEGCHRWOKXVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1Cl)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)

![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2917591.png)
![2-ethylsulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2917592.png)
![3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2917594.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2917595.png)




![2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2917604.png)
![4-[(3R)-piperidin-3-ylmethyl]morpholine](/img/structure/B2917605.png)